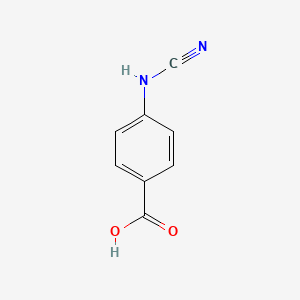

4-(Cyanoamino)benzoic acid

Overview

Description

4-(Cyanoamino)benzoic acid, also known as 4-CYANAMINOBENZOIC ACID, is a special chemical with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H5NO2 . The InChI representation of the molecule isInChI=1S/C8H5NO2/c9-5-6-1-3-7 (4-2-6)8 (10)11/h1-4H, (H,10,11) .

Scientific Research Applications

Twisted Intramolecular Charge Transfer

A study by L. Jianzhong et al. (1997) explored the twisted intramolecular charge transfer (TICT) properties of 4-(diethylamino)benzoic acid in aqueous solutions. This research has implications for understanding the TICT behaviors in similar benzoic acid derivatives, including 4-(Cyanoamino)benzoic acid.

Synthesis of Heterocyclic Compounds

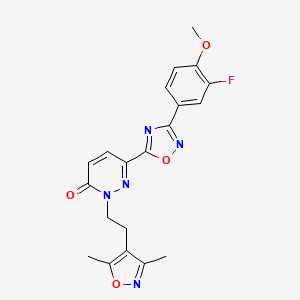

This compound has been utilized in the synthesis of new thiazole, pyrazole, oxazole, and other heterocyclic compounds as reported by A. Fadda et al. (2012).

Non-Covalent Complex Formation

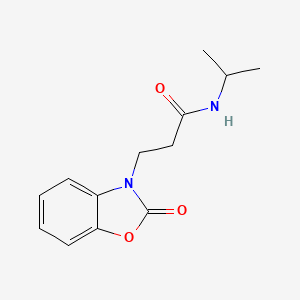

G. Dikmen (2021) investigated the formation of non-covalent complexes between benzoic acid derivatives and alpha cyclodextrin, a drug delivery system. This study, detailed in Journal of Molecular Liquids, highlights the potential of this compound in pharmaceutical applications.

Study of Molecular and Crystal Structures

P. Zugenmaier et al. (2003) conducted a study on the crystal and molecular structures of various cyanoalkyloxy benzoic acids. Their research, published in Molecular Crystals and Liquid Crystals, contributes to the understanding of the physical properties of this compound derivatives.

Benzoic Acid in Food and Additives

A. D. del Olmo et al. (2017) reviewed the uses of benzoic acid and its derivatives in food and as additives, focusing on their distribution in the environment and human exposure. This information, found in Critical Reviews in Food Science and Nutrition, provides insight into the broader applications of benzoic acid derivatives.

Supramolecular Liquid Crystalline Complexes

M. Alaasar and C. Tschierske (2019) explored the formation of supramolecular liquid crystalline complexes involving benzoic acid derivatives. This research, detailed in Liquid Crystals, reveals potential applications of this compound in material science.

Toxicity Assessment

L. G. Gorokhova et al. (2020) assessed the toxicity of benzoic acid derivatives in intragastric intake, providing valuable data on the safety profile of these compounds, as seen in their study available here.

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, indicates that it may form combustible dust concentrations in air . It is also classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

4-(Cyanoamino)benzoic acid, a derivative of benzoic acid, is known to exhibit various biological activities Benzoic acid derivatives have been shown to have antibacterial activity against various gram-positive and -negative bacteria .

Mode of Action

coli . This suggests that these compounds may interact with their targets, leading to alterations in the metabolic pathways of the organism .

Biochemical Pathways

For instance, they can impact arginine and proline, pyrimidine, glutathione, and galactose metabolisms, as well as aminoacyl-tRNA and arginine biosyntheses . These alterations can lead to significant changes in the metabolic response of the organism .

Result of Action

coli cells . This suggests that these compounds may have a certain impact on oxidative/antioxidant status, genomic stability, arginine-related pathways, and nucleic acid metabolism .

Action Environment

coli cells to phenolic acids can be different depending on the specific compound . This suggests that environmental factors could potentially influence the action of this compound.

Properties

IUPAC Name |

4-(cyanoamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-10-7-3-1-6(2-4-7)8(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNIYRRNNEFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

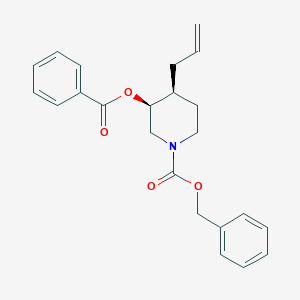

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B2781665.png)

![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2781677.png)

![N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2781679.png)

![2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2781681.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2781683.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2781684.png)